tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester group. It is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the pyrrolidine ring can lead to the formation of piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its aminomethyl group can interact with biological macromolecules, providing insights into enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit activity against certain diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Tert-butyl 5-(methyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.
Tert-butyl 5-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an aminomethyl group.
Uniqueness
Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and potential for forming hydrogen bonds and electrostatic interactions. This makes it a valuable compound for the synthesis of biologically active molecules and for studying molecular interactions in various research fields.
Properties
CAS No. |
1416013-04-1 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9(8-13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3 |
InChI Key |
WEVUWHRKMLMMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CN)C |
Purity |
95 |
Origin of Product |
United States |
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